

# Elucidation of 5-Nitro-1H-indazole-3-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitro-1H-indazole-3-carbonitrile

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This technical guide provides a comprehensive overview of the structural elucidation of **5-Nitro-1H-indazole-3-carbonitrile**, a potent Rho kinase (ROCK) inhibitor of interest in cardiovascular research. Due to the limited availability of public domain experimental data for this specific molecule, this guide leverages data from its parent compound, 5-nitro-1H-indazole, to infer and predict its structural and spectroscopic characteristics.

#### **Chemical Identity and Physicochemical Properties**

**5-Nitro-1H-indazole-3-carbonitrile** is a heterocyclic aromatic compound. Its core structure consists of an indazole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The molecule is further functionalized with a nitro group at position 5 and a nitrile group at position 3.



Property	Value	Source
Molecular Formula	C8H4N4O2	INVALID-LINK
Molecular Weight	188.146 g/mol	INVALID-LINK
CAS Number	90348-29-1	INVALID-LINK
Purity	≥95%	INVALID-LINK
Appearance	Yellow solid (predicted)	Inferred from related compounds

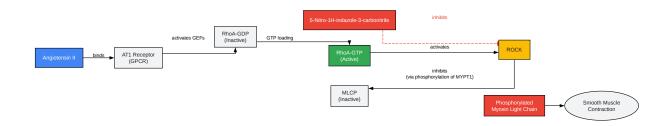
## **Biological Activity and Therapeutic Potential**

**5-Nitro-1H-indazole-3-carbonitrile** has been identified as a Rho kinase (ROCK) inhibitor.[1] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various cellular processes, including smooth muscle contraction, cell adhesion, and migration. Inhibition of ROCK is a promising therapeutic strategy for cardiovascular diseases, particularly hypertension.

Target	IC50	Reference
ROCK-I	6.67 μM	INVALID-LINK

The inhibition of ROCK by **5-Nitro-1H-indazole-3-carbonitrile** leads to vasodilation, making it a subject of interest for hypertension research.[1]





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Figure 1: Simplified ROCK signaling pathway and the inhibitory action of **5-Nitro-1H-indazole- 3-carbonitrile**.

### **Proposed Synthesis Protocol**

A detailed experimental protocol for the synthesis of **5-Nitro-1H-indazole-3-carbonitrile** is not readily available in the public literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of indazoles and the introduction of a nitrile group. One potential approach involves the diazotization of an appropriately substituted aniline, followed by cyclization and subsequent cyanation.

A potential starting material could be 2-amino-5-nitrotoluene, which can be converted to 5-nitro-1H-indazole.[2] The introduction of the nitrile group at the 3-position could potentially be achieved through a Sandmeyer-type reaction on a 3-amino-5-nitroindazole precursor or via palladium-catalyzed cyanation of a 3-halo-5-nitroindazole. A patent describing the bromination of 5-nitro-1H-indazole at the 3-position suggests that a 3-bromo-5-nitro-1H-indazole intermediate is synthetically accessible.[3]

#### **Proposed Two-Step Synthesis:**

• Synthesis of 3-Bromo-5-nitro-1H-indazole: This step would follow the patented procedure involving the bromination of 5-nitro-1H-indazole.



• Cyanation of 3-Bromo-5-nitro-1H-indazole: The 3-bromo intermediate would then be subjected to a cyanation reaction, for example, using copper(I) cyanide (CuCN) in a suitable solvent like DMF or NMP at elevated temperatures.



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Figure 2: Proposed synthetic workflow for **5-Nitro-1H-indazole-3-carbonitrile**.

### **Spectroscopic Data and Structure Elucidation**

While specific spectral data for **5-Nitro-1H-indazole-3-carbonitrile** are not publicly available, we can predict the key features based on the known spectra of **5-nitro-1H-indazole** and the electronic effects of the nitrile group.

#### <sup>1</sup>H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 5-nitro-1H-indazole in DMSO-d<sub>6</sub> shows signals for the aromatic protons.[4] For **5-Nitro-1H-indazole-3-carbonitrile**, we would expect to see three signals in the aromatic region corresponding to the protons at positions 4, 6, and 7. The proton at C3 in the parent compound is absent and replaced by the carbonitrile group. The electron-withdrawing nature of the nitrile group would likely cause a downfield shift of the remaining aromatic protons, particularly the proton at C4.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
H-4	~8.8 - 9.0	d	~1-2 Hz
H-6	~8.3 - 8.5	dd	~9 Hz, ~2 Hz
H-7	~7.8 - 8.0	d	~9 Hz
N-H	>13	br s	-



#### <sup>13</sup>C NMR Spectroscopy (Predicted)

The <sup>13</sup>C NMR spectrum will be characterized by the presence of eight distinct carbon signals. The most downfield signals will correspond to the carbons of the aromatic rings, while the nitrile carbon will appear in the typical range for this functional group. The presence of the electron-withdrawing nitro and nitrile groups will influence the chemical shifts of the ring carbons.

Carbon	Predicted Chemical Shift (ppm)
C=N	~115 - 120
C3	~110 - 115
Aromatic Cs	~110 - 150
C-NO <sub>2</sub>	~140 - 145

#### Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the N-H, C≡N, and N-O stretching vibrations.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H stretch	3200 - 3400	Medium, broad
C≡N stretch	2220 - 2260	Medium to strong, sharp
C=C stretch (aromatic)	1600 - 1450	Medium to weak
N-O stretch (asymmetric)	1500 - 1550	Strong
N-O stretch (symmetric)	1330 - 1370	Strong

#### **Mass Spectrometry (Predicted)**

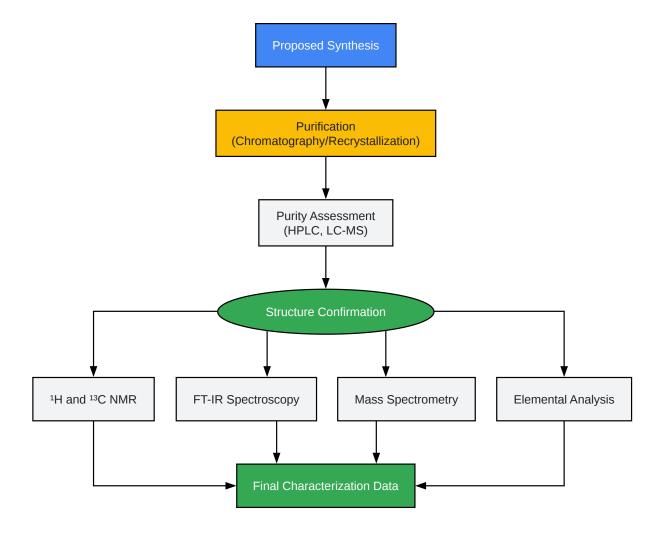
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M<sup>+</sup>) would be expected at m/z 188. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, NO<sub>2</sub>, and N<sub>2</sub>.



m/z	Proposed Fragment
188	[M]+
161	[M - HCN]+
142	[M - NO <sub>2</sub> ]+
114	[M - NO <sub>2</sub> - N <sub>2</sub> ] <sup>+</sup>

## **Experimental Workflow for Structure Elucidation**

The following diagram outlines a general workflow for the synthesis and structural confirmation of **5-Nitro-1H-indazole-3-carbonitrile**.





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